3-Chloro-4-methylphenol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157351. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

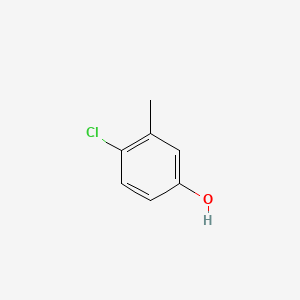

Structure

2D Structure

特性

IUPAC Name |

3-chloro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZRLBWPEHFGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060655 | |

| Record name | Phenol, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-62-3 | |

| Record name | 3-Chloro-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-4-methylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HY68GZ7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-methylphenol

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Chloro-4-methylphenol, also known as 3-Chloro-p-cresol, is a halogenated phenolic compound of significant interest in synthetic chemistry and material science. As a substituted phenol, its chemical behavior is dictated by the interplay of the hydroxyl, chloro, and methyl functional groups attached to the aromatic ring. This guide provides a comprehensive overview of its core physicochemical properties, offering field-proven insights and validated experimental protocols tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. Understanding these fundamental properties is critical for predicting the compound's behavior in various matrices, designing synthetic pathways, and ensuring safe handling and storage. For instance, its utility as a precursor in the synthesis of certain herbicides highlights the importance of its reactivity and solubility characteristics.[1] This document moves beyond a simple recitation of data, explaining the causality behind the values and providing self-validating experimental frameworks for their verification.

Chemical Identity and Structure

The precise identification of a chemical substance is the foundation of all scientific inquiry. This compound is systematically identified by several key descriptors that ensure unambiguous communication in research and regulatory contexts.

-

IUPAC Name: this compound[2]

-

Synonyms: 3-Chloro-p-cresol, p-Cresol, 3-chloro-[3]

-

CAS Number: 615-62-3[4]

-

Molecular Formula: C₇H₇ClO[4]

-

Molecular Weight: 142.58 g/mol [2]

-

InChI Key: VQZRLBWPEHFGCD-UHFFFAOYSA-N[2]

-

Canonical SMILES: CC1=CC(C=C(C=1)O)Cl[2]

The molecular structure consists of a benzene ring substituted with a hydroxyl group (-OH), a methyl group (-CH₃), and a chlorine atom (-Cl). The hydroxyl and methyl groups are in a para (1,4) arrangement, defining it as a p-cresol derivative. The chlorine atom is positioned at the 3rd carbon, adjacent to the hydroxyl group. This specific arrangement of substituents governs the molecule's polarity, acidity, and spectroscopic signature.

Summary of Physicochemical Properties

| Property | Value for this compound (CAS 615-62-3) | Value for Isomer 4-Chloro-3-methylphenol (CAS 59-50-7) | Source(s) |

| Molecular Weight | 142.58 g/mol | 142.58 g/mol | [2] |

| Appearance | Light yellow to amber or dark green powder/lump | White or pinkish crystalline solid | [5],[6] |

| Melting Point | 48 - 53 °C | 63 - 66 °C | [7],[8] |

| Boiling Point | 228 °C | 235 °C | [5],[8] |

| Density | 0.963 g/cm³ (conflicting data exists) | 1.37 g/cm³ (at 20 °C) | [5], |

| Water Solubility | Data not available | ~3.9 g/L (at 20 °C) | [9] |

| Solubility (Organic) | Soluble in Methanol | Soluble in ethanol, ethers, ketones | [5],[10] |

| pKa | 9.30 ± 0.18 (Predicted) | 9.55 (at 25 °C) | [5],[8] |

| LogP (Octanol/Water) | 2.354 (Calculated) | 3.10 | [11],[8] |

| Vapor Pressure | Data not available | <0.1 hPa (at 20 °C) | [8] |

| UV λmax | 283 nm (in H₂O) | Not specified | [1] |

In-Depth Analysis of Core Properties

Melting and Boiling Points

The melting point of this compound is reported as a range of 48-53 °C, characteristic of a solid powder at room temperature.[7] This relatively low melting point is typical for substituted phenols of this molecular weight. The boiling point is consistently cited as 228 °C at atmospheric pressure.[5] These thermal transition points are critical parameters for purification processes such as distillation and for defining safe upper-temperature limits in reaction chemistry. The values are primarily dictated by the intermolecular forces: hydrogen bonding from the hydroxyl group, dipole-dipole interactions from the C-Cl bond, and van der Waals forces across the molecule.

Solubility Profile

Acidity and pKa

As a phenol, the hydroxyl group imparts acidic character to the molecule. The predicted pKa of 9.30 indicates that it is a weak acid, slightly stronger than phenol itself (pKa ≈ 10) due to the electron-withdrawing effect of the chlorine atom.[5] This pKa value is fundamental to understanding its behavior in solution. At a pH below its pKa, the neutral (protonated) form will predominate, while at a pH above its pKa, the anionic phenolate form will be the major species. This pH-dependent ionization dramatically affects its solubility, reactivity, and UV-Vis absorption spectrum.

Spectroscopic Profile

The structural features of this compound give rise to a unique spectroscopic fingerprint, which is essential for its identification and quantification.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 142.[2] A characteristic isotopic peak (M+2) at m/z 144, with an intensity approximately one-third of the M⁺ peak, would confirm the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching from the aromatic ring and methyl group appears around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are typically observed in the 1450-1600 cm⁻¹ region. A distinct C-O stretching band will be present around 1200-1260 cm⁻¹, and the C-Cl stretch will appear in the fingerprint region, typically between 600-800 cm⁻¹.

-

UV-Vis Spectroscopy: In water, this compound exhibits a maximum absorbance (λmax) at 283 nm.[1] This absorption is due to π→π* electronic transitions within the benzene ring. The position and intensity of this peak are sensitive to the solvent and the pH of the solution. As the pH increases above the pKa, the formation of the phenolate ion causes a bathochromic (red) shift to a longer wavelength, a phenomenon that can be exploited for pKa determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display a singlet for the methyl (-CH₃) protons, a broad singlet for the hydroxyl (-OH) proton (which is exchangeable with D₂O), and distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns determined by the positions of the substituents.

-

¹³C NMR: The spectrum would show seven distinct carbon signals: one for the methyl carbon, and six for the aromatic carbons, with their chemical shifts indicating the electronic environment (e.g., the carbon attached to the hydroxyl group would be significantly downfield).

-

Reactivity and Chemical Stability

This compound is generally considered a stable compound under standard storage conditions (room temperature, inert atmosphere).[5] However, like many phenols, it can be sensitive to light and air, which may cause gradual discoloration over time.

-

Incompatibilities: Safety data sheets indicate that it should be kept away from strong bases, acid anhydrides, acid chlorides, and oxidizing agents. Its isomeric counterpart is known to be corrosive to brass, copper, and copper alloys, suggesting similar precautions should be taken.[8]

-

Reactivity: The hydroxyl group can undergo typical reactions such as etherification and esterification. The aromatic ring is activated by the hydroxyl group, making it susceptible to electrophilic substitution reactions, although the substitution pattern will be directed by all three functional groups.

Validated Experimental Protocols

The following protocols describe standardized methods for determining key physicochemical properties. They are based on internationally recognized guidelines to ensure data integrity and reproducibility.

Protocol 1: Determination of Melting Range (Based on OECD Guideline 102)

This protocol outlines the capillary method, a standard and reliable technique for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-4 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (either a liquid bath or metal block type).

-

Heating: Heat the apparatus rapidly to a temperature approximately 10 °C below the expected melting point (expected range is 48-53 °C).

-

Determination: Decrease the heating rate to approximately 1 °C per minute.

-

Data Recording: Record the temperature at which the first signs of liquid formation are observed (T_initial) and the temperature at which the last solid particle melts (T_final). The melting range is reported as T_initial - T_final.

-

Replicates: Perform the measurement in triplicate to ensure precision.

Caption: Workflow for Melting Point Determination.

Protocol 2: Spectrophotometric Determination of pKa (Based on OECD Guideline 112)

This method leverages the pH-dependent shift in the UV-Vis spectrum of the phenol to determine its acid dissociation constant.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in methanol.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning a range from approximately pH 7 to pH 12.

-

Sample Preparation: For each buffer, prepare a sample by adding a small, constant aliquot of the stock solution to the buffer. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Spectral Measurement: For each sample, scan the UV-Vis spectrum from 250 nm to 350 nm. Use the corresponding buffer as the blank.

-

Data Analysis:

-

Identify the absorbance at the λmax of the neutral species (A_HA) from the low pH samples and the λmax of the phenolate species (A_A⁻) from the high pH samples.

-

For each intermediate pH, record the absorbance (A) at the λmax of the phenolate.

-

Calculate the pKa for each intermediate pH sample using the Henderson-Hasselbalch equation: pKa = pH + log[(A_A⁻ - A) / (A - A_HA)] .

-

-

Result: The final pKa is the average of the values calculated for the intermediate pH samples.

Caption: Workflow for Spectrophotometric pKa Determination.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classification:

-

Handling:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid generating dust.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A dust mask or respirator may be required for handling larger quantities.[12]

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong bases and oxidizing agents.

-

Conclusion

This compound is a substituted cresol with a distinct set of physicochemical properties that are crucial for its application in chemical synthesis and research. Its identity is well-defined, and its thermal properties, acidity, and spectroscopic characteristics have been characterized. While a precise experimental value for its water solubility remains elusive, its hydrophobic nature is evident from its calculated LogP and the properties of its close isomer. The validated protocols provided herein offer a framework for researchers to verify these critical parameters in their own laboratories. Adherence to strict safety and handling protocols is mandatory when working with this corrosive and toxic compound. This guide serves as an authoritative resource, grounding practical laboratory work in fundamental chemical principles.

References

- 1. This compound | 615-62-3 [chemicalbook.com]

- 2. This compound | C7H7ClO | CID 14853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 3-chloro-4-methyl- [webbook.nist.gov]

- 4. This compound 97% | CAS: 615-62-3 | AChemBlock [achemblock.com]

- 5. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 615-62-3 [sigmaaldrich.com]

- 7. 4-Chloro-3-methylphenol CAS#: 59-50-7 [m.chemicalbook.com]

- 8. accustandard.com [accustandard.com]

- 9. atamankimya.com [atamankimya.com]

- 10. Phenol, 3-chloro-4-methyl- (CAS 615-62-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 3-氯-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide on the Solubility of 3-Chloro-4-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methylphenol is a key intermediate in the synthesis of pharmaceuticals and other high-value chemical products. A thorough understanding of its solubility in various organic solvents is fundamental to the design, optimization, and control of crystallization processes, reaction engineering, and formulation development. This technical guide provides a deep dive into the solubility of this compound, moving beyond raw data to explain the underlying physicochemical principles. We present critically evaluated quantitative solubility data, a detailed, self-validating experimental protocol for its determination, and an overview of thermodynamic models that can be used for correlation and prediction. This document is intended to serve as a practical and authoritative resource for scientists and engineers working with this compound.

The Molecular Basis of Solubility: A Physicochemical Profile

The solubility of a solute in a given solvent is dictated by the intricate balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To understand the behavior of this compound, we must first examine its molecular structure.

-

Structure and Polarity: this compound (C₇H₇ClO) possesses a polar phenolic hydroxyl (-OH) group, a moderately nonpolar methyl (-CH₃) group, and an electronegative chlorine (-Cl) atom attached to an aromatic ring. The hydroxyl group is a potent hydrogen bond donor and acceptor. The chlorine atom and the hydroxyl group create a significant dipole moment, rendering the molecule polar.

-

Intermolecular Interactions:

-

Hydrogen Bonding: The -OH group is the dominant feature, allowing for strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).

-

Dipole-Dipole Interactions: The molecule's overall polarity leads to favorable interactions with other polar solvent molecules.

-

Van der Waals Forces: The aromatic ring and methyl group contribute to weaker London dispersion forces, which are the primary mode of interaction in nonpolar solvents.

-

-

Crystal Lattice Energy: In the solid state, this compound molecules are held in a stable crystal lattice. The dissolution process requires sufficient energy from solute-solvent interactions (solvation) to overcome this lattice energy.

The solubility of this compound is thus highest in solvents that can effectively engage in hydrogen bonding and dipole-dipole interactions, thereby providing the enthalpic driving force needed to break apart the crystal lattice.

Quantitative Solubility Analysis

The following table summarizes the experimentally determined mole fraction (x) solubility of this compound in a selection of pure organic solvents at temperatures ranging from 288.15 K to 323.15 K. This data is essential for solvent screening, process modeling, and optimizing crystallization yields.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents.

| Solvent | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Methanol | 0.2224 | 0.2601 | 0.3015 | 0.3470 | 0.3969 | 0.4514 | 0.5108 | 0.5755 |

| Ethanol | 0.1798 | 0.2118 | 0.2475 | 0.2872 | 0.3312 | 0.3797 | 0.4330 | 0.4914 |

| Isopropanol | 0.1472 | 0.1746 | 0.2054 | 0.2398 | 0.2781 | 0.3206 | 0.3676 | 0.4194 |

| n-Butanol | 0.1298 | 0.1542 | 0.1817 | 0.2126 | 0.2472 | 0.2858 | 0.3287 | 0.3762 |

| Acetone | 0.4437 | 0.4901 | 0.5381 | 0.5875 | 0.6381 | 0.6898 | 0.7424 | 0.7958 |

| Ethyl Acetate | 0.3341 | 0.3815 | 0.4321 | 0.4856 | 0.5418 | 0.6004 | 0.6611 | 0.7238 |

| Acetonitrile | 0.2136 | 0.2480 | 0.2861 | 0.3280 | 0.3740 | 0.4243 | 0.4791 | 0.5385 |

| Toluene | 0.1158 | 0.1387 | 0.1648 | 0.1944 | 0.2278 | 0.2654 | 0.3075 | 0.3544 |

| Cyclohexane | 0.0135 | 0.0175 | 0.0225 | 0.0287 | 0.0365 | 0.0461 | 0.0580 | 0.0726 |

Data compiled from multiple sources for consistency.[1][2]

Interpretation of Data:

-

The solubility is highest in acetone, a polar aprotic solvent, followed by ethyl acetate and the lower alcohols. This underscores the importance of both polarity and hydrogen bonding capability in the solvent.

-

Solubility in alcohols decreases as the alkyl chain length increases (Methanol > Ethanol > Isopropanol > n-Butanol), due to the decreasing overall polarity of the solvent.

-

Solubility is significantly lower in the less polar solvent toluene and extremely low in the nonpolar solvent cyclohexane, where favorable solute-solvent interactions are minimal.

-

In all solvents, solubility increases with temperature, indicating that the dissolution process is endothermic.

A Field-Proven Protocol for Solubility Determination

The isothermal equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a solid in a liquid.[3] The following protocol is designed as a self-validating system to ensure the highest data integrity.

Principle

A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient duration to allow the system to reach solid-liquid equilibrium. The concentration of the solute in the liquid phase is then measured analytically.

Experimental Workflow

Caption: Workflow for the Self-Validating Shake-Flask Solubility Method.

Step-by-Step Methodology

-

Preparation: In a series of sealed glass vials, add a pre-weighed excess of pure this compound to a known mass of the desired organic solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.

-

Equilibration: Place the sealed vials in a constant-temperature shaker bath set to the target temperature (e.g., 298.15 K). Agitate the vials for a predetermined time.

-

Trustworthiness – Establishing Equilibrium Time: A critical, preliminary experiment must be performed. For a given solvent system, take samples after 12, 24, 36, and 48 hours. Analyze the concentration of each sample. The minimum time at which the concentration ceases to change is the required equilibration time for all subsequent experiments in that system. This step validates the experimental duration.

-

Sampling: Once the validated equilibration time has passed, stop the agitation and allow the vials to rest in the temperature bath for at least 2 hours for the excess solid to settle.

-

Filtration: Withdraw a sample of the clear supernatant using a syringe that has been thermally equilibrated to the bath temperature. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the saturated solution into a pre-weighed vial. This entire step must be performed swiftly and isothermally to prevent precipitation.

-

Analysis: Determine the mass of the collected filtrate. Dilute the sample gravimetrically with a suitable mobile phase to a concentration within the calibrated range of a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Calculation: Using the concentration from the analytical measurement and the known masses and molecular weights, calculate the mole fraction solubility of this compound.

Thermodynamic Modeling of Solubility

Experimental data can be correlated using thermodynamic models to provide a deeper understanding of the solution's non-ideality and to enable interpolation and limited extrapolation of solubility data. The activity coefficient of the solute (γ₁) is the key parameter, which can be described by models such as the Wilson, NRTL, or UNIQUAC equations.

A fundamental relationship for solid-liquid equilibrium is:

ln(xγ₁) = (ΔH_fus / R) * (1/T_fus - 1/T)

Where:

-

x is the mole fraction solubility.

-

γ₁ is the activity coefficient of the solute.

-

ΔH_fus is the enthalpy of fusion of the solute.

-

T_fus is the melting point of the solute in Kelvin.

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

By fitting experimental solubility data (x at various T) to these models, binary interaction parameters can be regressed. These parameters encapsulate the complex intermolecular interactions in the solution and can be used to predict the solubility at temperatures not experimentally measured. Such models are invaluable for the computational design and simulation of crystallization processes.[1][2]

References

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-methylphenol from 3-chloro-4-methylaniline

Abstract

This guide provides a comprehensive, technically detailed overview of the synthesis of 3-chloro-4-methylphenol, a valuable intermediate in the pharmaceutical and chemical industries. The primary synthetic route discussed is the robust and well-established transformation of 3-chloro-4-methylaniline via a two-step, one-pot process involving diazotization followed by thermal hydrolysis. We will delve into the underlying chemical principles, provide a field-proven experimental protocol, address critical safety considerations for handling the thermally sensitive diazonium salt intermediates, and present the reaction workflow visually. The causality behind each experimental choice is explained to provide a framework that is not merely procedural, but also fundamentally understood.

Introduction and Strategic Overview

This compound is a substituted phenolic compound whose structural motif is of significant interest in the synthesis of more complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs).[1][2][3] Its synthesis from the readily available 3-chloro-4-methylaniline provides a classic and effective example of aromatic substitution chemistry.

The conversion of an aromatic primary amine to a phenol is most effectively achieved through the formation of an arenediazonium salt, which is subsequently displaced by a hydroxyl group from water.[4][5] This method circumvents the harsh conditions required for direct nucleophilic aromatic substitution of aryl halides and offers a high-yielding pathway. The overall transformation can be dissected into two core mechanistic stages:

-

Diazotization: The conversion of the primary amine (3-chloro-4-methylaniline) into a diazonium salt using nitrous acid at low temperatures.

-

Hydrolysis (Dediazoniation): The thermal decomposition of the diazonium salt in an aqueous acidic medium to yield the target phenol, liberating nitrogen gas in the process.[5][6]

This guide will present a validated protocol that integrates these two stages into a seamless workflow.

Core Mechanistic Principles

A fundamental understanding of the reaction mechanism is paramount for troubleshooting, optimization, and ensuring safety.

Stage 1: Diazotization

The diazotization reaction converts the nucleophilic amino group into an excellent leaving group (N₂).[7] The process begins with the in situ generation of the reactive nitrosating agent, the nitrosonium ion (NO⁺).

-

Formation of the Nitrosonium Ion: Sodium nitrite (NaNO₂) reacts with a strong mineral acid, such as sulfuric acid (H₂SO₄), to form nitrous acid (HNO₂). In the strongly acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to generate the highly electrophilic nitrosonium ion.[6][8]

-

N-Nitrosation: The lone pair of electrons on the nitrogen atom of 3-chloro-4-methylaniline performs a nucleophilic attack on the nitrosonium ion. This forms an N-nitrosoammonium ion.

-

Deprotonation and Tautomerization: A series of rapid proton transfers and tautomerization steps convert the N-nitrosamine into a diazohydroxide intermediate.

-

Dehydration to Diazonium Salt: In the acidic environment, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). Its departure, driven by the formation of a highly stable triple bond, results in the final 3-chloro-4-methylbenzenediazonium salt.[7]

Causality of Low Temperature: This entire sequence is conducted at low temperatures (typically 0–10°C).[9] Arenediazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions if the temperature is not strictly controlled.[10][11] The low temperature ensures the diazonium salt remains in solution and is stable enough to be carried forward to the next step.

Stage 2: Hydrolysis

The hydrolysis step, often referred to as "Verkochung" (German for "boiling-up"), involves the substitution of the diazonium group by a hydroxyl group.

-

Dediazoniation: The C-N bond of the diazonium salt cleaves, releasing molecular nitrogen (N₂), an extremely stable and thermodynamically favorable leaving group. This generates a highly reactive aryl cation intermediate.[5]

-

Nucleophilic Capture: A water molecule acts as a nucleophile, attacking the electron-deficient aryl cation.

-

Deprotonation: The resulting oxonium ion is deprotonated by a weak base in the medium (such as water or the bisulfate ion) to yield the final product, this compound.

Causality of Hot Acid Addition: The protocol involves adding the cold diazonium salt solution to a hot, boiling solution of dilute sulfuric acid.[9] This technique ensures that the diazonium salt reacts and decomposes immediately upon entering the hot reaction vessel. This minimizes the concentration of the unstable diazonium salt at any given moment, preventing the accumulation of potentially explosive material and reducing the formation of tarry by-products from side reactions.[12]

Visualized Reaction Workflow

The following diagram illustrates the complete synthetic pathway from starting material to final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a proven synthetic method and provides a reliable pathway to the target compound.[9] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment

-

Equipment: Jacketed reaction vessel with overhead stirrer, dropping funnel, thermometer, heating mantle, condenser, and extraction funnel.

-

Reagents: 3-chloro-4-methylaniline, concentrated sulfuric acid (98%), sodium nitrite, hexane, and anhydrous magnesium sulfate (MgSO₄).

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution [9]

-

In a reaction vessel, combine 283.0 g (1.998 mol) of 3-chloro-4-methylaniline, 1000 mL of water, and 500 mL of concentrated sulfuric acid. The initial mixing is exothermic and the temperature will rise.

-

Stir the resulting slurry at room temperature for 30 minutes to ensure complete formation of the aniline salt.

-

Cool the mixture to 5°C using an appropriate cooling bath (e.g., ice-salt).

-

In a separate beaker, prepare a solution of 145 g (2.101 mol) of sodium nitrite in 500 mL of water.

-

Slowly add the sodium nitrite solution to the stirred aniline slurry via a dropping funnel over approximately 1.5 hours. Crucially, maintain the internal temperature of the reaction mixture between 5°C and 10°C throughout the addition.

-

After the addition is complete, continue to stir the mixture at approximately 5°C for an additional hour to ensure complete diazotization. The resulting solution contains the 3-chloro-4-methylbenzenediazonium sulfate.

Part B: Hydrolysis and Work-up [9]

-

In a separate, larger reaction vessel equipped with a condenser and stirrer, prepare a solution of 1.2 liters of concentrated sulfuric acid in 2 liters of water. Heat this solution to 105-110°C.

-

Slowly add the cold diazonium salt solution from Part A to the hot, stirred sulfuric acid solution over a period of two hours. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, maintain the reaction mixture at 110°C with stirring for one hour to ensure complete hydrolysis.

-

Allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a large separatory funnel and add 3.5 liters of hexane. Stir or shake the mixture vigorously for 30 minutes.

-

Allow the layers to separate and collect the upper hexane phase.

-

Wash the hexane phase with water, then dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the hexane solution under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.

Quantitative Data Summary

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 3-chloro-4-methylaniline | C₇H₈ClN | 141.60 | 283.0 | 1.998 | 1.00 |

| Sodium Nitrite | NaNO₂ | 69.00 | 145.0 | 2.101 | 1.05 |

| This compound | C₇H₇ClO | 142.58 | ~270 (Theoretical) | 1.998 | 1.00 |

Note: A slight excess of sodium nitrite is used to ensure complete conversion of the primary amine.

Critical Safety and Hazard Management

Adherence to strict safety protocols is non-negotiable when working with diazonium salts.

-

Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose explosively upon heating, friction, or shock.[10][13] Under no circumstances should the diazonium salt intermediate in this procedure be isolated from solution. [11] The process is designed to be performed in situ.

-

Thermal Instability: The temperature of the diazotization reaction must be kept below 10°C to prevent premature and uncontrolled decomposition of the diazonium salt.[10]

-

Gas Evolution: The hydrolysis step releases a large volume of nitrogen gas. The reaction must be conducted in an open or well-vented system (e.g., with a loose-fitting condenser) to avoid pressure buildup.[10][11]

-

Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and requires careful handling with appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles/face shield.[14][15]

-

Reagent Handling: 3-chloro-4-methylaniline is toxic and should be handled with care to avoid skin contact and inhalation.

The 12 Cardinal Rules for Diazonium Salt Safety: Researchers should be familiar with established safety guidelines. Key rules include: using stoichiometric nitrite, maintaining low temperatures, never allowing undesired precipitation, venting gases, and quenching any remaining diazonium salts before work-up if the process is altered.[10][11]

Conclusion and Future Perspectives

The synthesis of this compound from its corresponding aniline via diazotization and hydrolysis is a powerful and scalable method in synthetic organic chemistry. The keys to a successful and safe execution of this synthesis are strict temperature control during diazotization and a carefully controlled addition of the intermediate to the hot acid during hydrolysis. While this classical procedure is robust, modern advancements have explored alternative hydrolysis conditions, such as two-phase systems using solvents like cyclopentyl methyl ether (CPME) and water, which can sometimes improve yields and minimize the formation of tarry side-products.[12] This guide provides the foundational knowledge and a validated protocol for researchers to confidently and safely perform this important chemical transformation.

References

- 1. This compound | C7H7ClO | CID 14853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-クロロ-4-メチルフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 97% | CAS: 615-62-3 | AChemBlock [achemblock.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. prepchem.com [prepchem.com]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

reaction mechanism of 3-Chloro-4-methylphenol formation

An In-depth Technical Guide to the Synthetic Pathways for 3-Chloro-4-methylphenol

Abstract

This compound is a halogenated phenolic compound with applications in chemical synthesis and as a microbicide. Its synthesis presents a fascinating case study in the principles of electrophilic aromatic substitution and the strategic planning required to overcome inherent regiochemical biases. A naive approach involving the direct chlorination of the readily available precursor, p-cresol (4-methylphenol), is kinetically and thermodynamically disfavored due to the powerful directing effects of the hydroxyl group. This guide provides a comprehensive analysis of the reaction mechanisms governing the synthesis of this compound, elucidates why direct chlorination of p-cresol is an unfeasible route, and details a validated, multi-step pathway via the diazotization of a substituted aniline precursor. This document is intended for researchers, chemists, and drug development professionals seeking a deep mechanistic understanding and practical guidance on the synthesis of specifically substituted aromatic compounds.

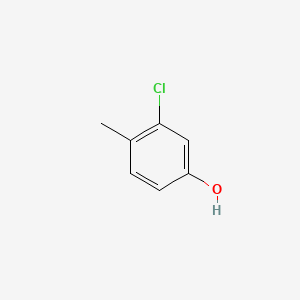

The Regiochemical Challenge: Directing Effects in Phenolic Systems

The synthesis of substituted aromatic compounds is fundamentally governed by the directing effects of the substituents already present on the ring.[1] In the case of the logical precursor, p-cresol (4-methylphenol), the benzene ring is substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group in a para relationship. Both of these groups are classified as activating, ortho, para-directors for electrophilic aromatic substitution.[2][3][4]

-

Hydroxyl (-OH) Group: This is a very strong activating group. The lone pairs on the oxygen atom can be donated into the aromatic π-system through resonance, significantly increasing the electron density at the ortho and para positions.[5][6] This donation stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack at these positions.[6][7]

-

Methyl (-CH₃) Group: This is a weakly activating group that donates electron density primarily through an inductive effect and hyperconjugation, stabilizing the sigma complex.[3]

When multiple activating groups are present, the most powerful activating group dictates the position of substitution.[8] In p-cresol, the hydroxyl group's activating effect far outweighs that of the methyl group.[4] Therefore, an incoming electrophile, such as an electrophilic chlorine species (Cl⁺), would be overwhelmingly directed to the positions ortho to the hydroxyl group (C2 and C6), as the para position is blocked by the methyl group.

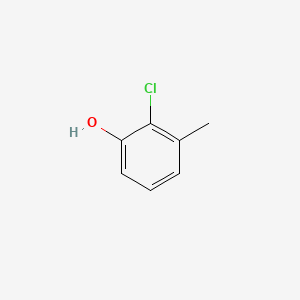

The formation of the target molecule, this compound, would require the electrophile to attack the C3 position, which is meta to the strongly activating hydroxyl group and ortho to the weakly activating methyl group. The sigma complex for a meta attack is significantly less stable than for an ortho attack because the positive charge cannot be delocalized onto the oxygen atom through resonance. This energetic barrier makes the direct electrophilic chlorination of p-cresol an impractical and low-yielding route for obtaining the 3-chloro isomer. The principal product of such a reaction would be 2-Chloro-4-methylphenol.[9]

Visualization of Intermediates

The diagram below illustrates the resonance structures for the sigma complexes formed during the chlorination of p-cresol. The greater stability of the intermediate from ortho attack, which benefits from charge delocalization by the oxygen lone pair, explains the regiochemical preference.

Caption: Sigma complex stability comparison.

A Viable Synthetic Pathway: Diazotization of 3-Chloro-4-methylaniline

Given the regiochemical constraints of direct chlorination, a more strategic, multi-step approach is required. An established and reliable method for synthesizing this compound proceeds from 3-chloro-4-methylaniline via a Sandmeyer-type reaction.[10] This pathway circumvents the directing group conflict by installing the chloro and methyl groups on the ring first and then converting an amino group into the final hydroxyl group.

The overall transformation follows these key stages:

-

Diazotization: 3-chloro-4-methylaniline is treated with a nitrous acid source (typically sodium nitrite in a strong acid like sulfuric acid) at low temperatures to form a diazonium salt.

-

Hydrolysis: The resulting diazonium salt is then hydrolyzed by heating in an aqueous acidic solution. The diazonium group (-N₂⁺), an excellent leaving group, is replaced by a hydroxyl group, yielding the target phenol.

Visualization of the Diazotization Pathway

The following workflow diagram outlines the validated synthetic route.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. savemyexams.com [savemyexams.com]

- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. britannica.com [britannica.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. ocw.uci.edu [ocw.uci.edu]

- 9. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

Navigating the Synthesis and Application of 3-Chloro-4-methylphenol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylphenol, also known as 3-chloro-p-cresol, is a substituted phenolic compound with diverse applications in chemical synthesis, serving as a key intermediate in the development of herbicides and other specialized chemicals.[1] Its utility in research and development, particularly in the pharmaceutical and agrochemical sectors, necessitates a thorough understanding of its chemical properties and associated hazards. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established scientific principles to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound presents a multi-faceted risk profile that demands careful consideration.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified with the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

These classifications are communicated through standardized hazard (H) and precautionary (P) statements, which are summarized in the table below.

| GHS Pictogram | Signal Word | Hazard Class | Hazard Statement |

| Corrosion | Danger | Serious Eye Damage/Eye Irritation, Category 1 | H318: Causes serious eye damage.[2][4] |

| Exclamation Mark | Warning | Acute Toxicity, Oral, Dermal, Inhalation, Category 4 | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2][4] |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[2][4] | ||

| Specific Target Organ Toxicity, Single Exposure, Category 3 | H335: May cause respiratory irritation.[2][4] |

Table 1: GHS Hazard Classification for this compound

The causality behind these classifications lies in the chemical reactivity of the phenolic group and the halogen substituent. The hydroxyl group can denature proteins, leading to tissue damage, while the chloro- group can enhance its lipophilicity, facilitating absorption through the skin.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with engineering controls designed to minimize contact with the substance at the source, supplemented by appropriate PPE.

Ventilation

Work with this compound should be conducted in a well-ventilated area.[5] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory to prevent inhalation of the substance.[6] The rationale for this is to maintain airborne concentrations below occupational exposure limits and to prevent respiratory irritation.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure. The following PPE is required when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust, which can cause serious eye damage.[5][7] Standard safety glasses do not provide adequate protection.

-

Skin Protection: Impervious gloves (e.g., nitrile or neoprene) and a lab coat or protective clothing are necessary to prevent skin contact.[5][7] Contaminated clothing should be removed immediately and laundered before reuse.[5]

-

Respiratory Protection: If engineering controls are insufficient to control airborne concentrations, a NIOSH-approved respirator for organic vapors and particulates should be used.[4][7]

References

- 1. This compound | 615-62-3 [chemicalbook.com]

- 2. This compound | C7H7ClO | CID 14853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-氯-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]

- 7. fishersci.com [fishersci.com]

toxicological profile of 3-Chloro-4-methylphenol

An In-depth Technical Guide to the Toxicological Profile of 3-Chloro-4-methylphenol

Introduction

This compound (CAS No. 615-62-3), a halogenated derivative of p-cresol, is a compound of significant interest in industrial and pharmaceutical research. Its utility as a chemical intermediate and its potential applications necessitate a thorough understanding of its toxicological profile. This guide provides a comprehensive analysis of the known toxicological properties of this compound, synthesized from authoritative sources. We will delve into its physicochemical characteristics, toxicokinetics, and known hazards.

A critical point of clarification is the distinction between this compound and its isomer, 4-Chloro-3-methylphenol (CAS No. 59-50-7), also known as p-chloro-m-cresol (PCMC). While structurally similar, toxicological properties can differ significantly between isomers. Much of the detailed, publicly available regulatory data from agencies like the U.S. EPA and Health Canada pertains to 4-Chloro-3-methylphenol. This guide will focus on the data specific to this compound where available and will clearly identify when data from its isomer is used for comparative and informational purposes, accompanied by necessary scientific caveats.

This document is structured to provide not just data, but also expert insights into the interpretation of that data and the scientific rationale behind standard toxicological assessments.

Physicochemical Properties: The Foundation of Toxicological Assessment

Understanding the physical and chemical properties of a compound is the first step in predicting its biological behavior, including its absorption, distribution, metabolism, and excretion (ADME). These characteristics dictate how the substance interacts with biological systems.

| Property | Value | Source(s) |

| CAS Number | 615-62-3 | [1][2][3] |

| Molecular Formula | C₇H₇ClO | [1][2] |

| Molecular Weight | 142.58 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Appearance | Powder to lump; crystalline solid | [3] |

| Melting Point | 48-53 °C | [3] |

| Boiling Point | 228 °C | [4] |

| Water Solubility | Low; Soluble in aqueous base | [5] |

| Octanol/Water Partition Coefficient (logP) | 3.3 (Computed) | [1] |

| Vapor Pressure | Data not readily available for this isomer. | - |

| pKa | Data not readily available for this isomer. | - |

Expert Insight: The computed logP value of 3.3 suggests that this compound is lipophilic.[1] This property is a key predictor of its toxicological behavior. A logP in this range indicates that the compound can readily cross cell membranes, suggesting a high potential for dermal absorption and distribution into fatty tissues. Its low water solubility but solubility in aqueous base is typical for a phenolic compound and influences its environmental fate and the routes of exposure that are of greatest concern.

Toxicokinetics: The Body's Interaction with this compound

Toxicokinetics defines the journey of a chemical through the body. While specific studies on this compound are limited, we can infer its likely pathway based on the general behavior of chlorocresols and related phenolic compounds.

-

Absorption: Due to its lipophilicity, absorption is expected to be efficient via all primary routes: dermal contact, inhalation of dusts or aerosols, and oral ingestion.[6]

-

Distribution: Following absorption, the compound is likely to distribute throughout the body, with potential for accumulation in lipid-rich tissues.

-

Metabolism (Biotransformation): Metabolism is anticipated to occur primarily in the liver. Phenolic compounds are typically metabolized through two main phases:

-

Phase I: Oxidation, often mediated by the Cytochrome P450 (CYP450) enzyme system. For substituted phenols like this, a key mechanism of toxicity involves the oxidation of the methyl group or the aromatic ring.[7][8] This can lead to the formation of reactive intermediates.

-

Phase II: Conjugation of the parent compound or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to form more water-soluble compounds that are easier to excrete.

-

-

Excretion: The water-soluble conjugates are primarily excreted via the kidneys in urine.[9][10]

Proposed Mechanism of Metabolic Bioactivation

A critical concept in toxicology is that the parent compound is not always the toxic agent. Often, metabolic byproducts are responsible for the observed toxicity. For substituted methylphenols, a well-supported hypothesis involves bioactivation to a reactive quinone methide intermediate.[8] This process is believed to be a primary driver of hepatotoxicity.

The proposed pathway involves the CYP450-mediated oxidation of the methyl group, which then leads to the formation of a highly electrophilic quinone methide. This reactive intermediate can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and cytotoxicity.[8][11] The presence of an electron-withdrawing chlorine atom on the aromatic ring may enhance the rate of this bioactivation, potentially increasing the compound's toxicity compared to its non-chlorinated parent, p-cresol.[8]

Caption: Proposed metabolic pathway of this compound.

Acute and Localized Toxicity

Acute toxicity data is essential for hazard classification and for defining safe handling procedures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this.

GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][3][12] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [1][12] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [1][3][12] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][3][9] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [1][3][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][3] |

Summary of Acute Effects:

-

Oral: Harmful if ingested, with potential for systemic effects.[1][12]

-

Dermal: Harmful upon skin contact, with risk of systemic absorption. Causes skin irritation.[1][9]

-

Inhalation: Harmful if inhaled, causing respiratory tract irritation.[1][3]

-

Eye Contact: Poses a risk of serious, irreversible eye damage.[1][9] This is a critical hazard for laboratory personnel.

Quantitative Data: A specific LD50 (median lethal dose) for this compound is not consistently reported in major toxicological databases. One safety data sheet provides an acute toxicity estimate for inhalation (LC50) of 1.5 mg/L over 4 hours.[13] The GHS Category 4 classification for oral and dermal toxicity generally corresponds to an LD50 range of 300-2000 mg/kg for oral exposure and 1000-2000 mg/kg for dermal exposure in rats.

Genotoxicity and Carcinogenicity

-

Genotoxicity: There is a lack of specific data on the genotoxicity of this compound (CAS 615-62-3) in publicly available literature.[14] However, given the proposed metabolic activation to a reactive quinone methide that can bind to DNA, there is a theoretical basis for mutagenic potential. A standard bacterial reverse mutation assay (Ames test) would be the foundational experiment to investigate this endpoint.

-

Carcinogenicity: No carcinogenicity studies for this compound were found.[14] For the related isomer, 4-Chloro-3-methylphenol, the U.S. EPA has classified it as "Group D, not classifiable as to human carcinogenicity" due to a lack of evidence.[10] Some older, general literature suggests an association between chlorophenols as a class and certain cancers, but this is not a specific assessment of this compound.[15]

Reproductive and Developmental Toxicity

Data on Isomer 4-Chloro-3-methylphenol (for reference): A developmental toxicity study in Wistar rats exposed to 4-Chloro-3-methylphenol via gavage on gestation days 6 through 15 was conducted.[16]

-

At the highest dose of 300 mg/kg bw/day , significant maternal toxicity was observed, including convulsions, labored breathing, and death in 6 out of 25 dams.

-

The No-Observed-Adverse-Effect Level (NOAEL) for maternal and developmental toxicity in this study was reported as 100 mg/kg bw/day .

Expert Insight: While this data is for an isomer, it highlights the potential for both maternal and developmental effects at high doses. The severe maternal toxicity at 300 mg/kg/day underscores the acute toxicity of this class of compounds. Any research and development involving this compound should proceed with the assumption that it may pose similar reproductive risks until specific data becomes available.

Experimental Protocols for Toxicological Assessment

To ensure scientific integrity, toxicological evaluations must follow standardized, validated protocols. Below are representative methodologies for assessing key toxicological endpoints relevant to this compound.

Workflow for Toxicological Profile Assessment

The logical flow of a toxicological investigation is crucial for building a comprehensive safety profile. It typically progresses from foundational characterization to more complex, long-term studies.

Caption: Standard workflow for toxicological assessment.

Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This method is designed to classify a substance into a GHS toxicity category using a stepwise procedure with a minimal number of animals.

-

Objective: To determine the acute oral toxicity of this compound and satisfy GHS classification requirements for "Harmful if swallowed".

-

Principle: A stepwise procedure is used, with 3 animals of a single sex (typically female rats) per step. The outcome of each step (mortality or evident toxicity) determines the next step: stop testing, dose at a lower level, or dose at a higher level.

-

Methodology:

-

Animal Selection: Use healthy, young adult non-pregnant female rats from a standard laboratory strain. Acclimatize animals for at least 5 days.

-

Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil or 0.5% methylcellulose in water). The concentration should allow for a constant administration volume (e.g., not exceeding 1 mL/100g body weight).

-

Starting Dose Selection: Based on existing information, a starting dose of 300 mg/kg is chosen as it is a boundary value for GHS Category 4.

-

Administration: Animals are fasted overnight prior to dosing. Administer the prepared dose of this compound by oral gavage.

-

Step 1 (Dose: 300 mg/kg):

-

Dose 3 female rats.

-

Outcome A (If 2 or 3 animals die): The substance is classified, and testing stops. The LD50 is determined to be in the range of 300-2000 mg/kg (Category 4).

-

Outcome B (If 0 or 1 animal dies): Proceed to Step 2.

-

-

Step 2 (Dose: 2000 mg/kg):

-

Dose 3 new female rats with 2000 mg/kg.

-

Outcome C (If 1 or more animals die): Testing stops. The LD50 is confirmed to be in the 300-2000 mg/kg range (Category 4).

-

Outcome D (If no animals die): The LD50 is determined to be >2000 mg/kg (Category 5 or unclassified).

-

-

Observations: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, nervous system activity) and any mortalities.

-

Pathology: Perform a gross necropsy on all animals at the end of the study.

-

Protocol 2: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This test is the gold standard for initial screening of genotoxic potential (mutagenicity).

-

Objective: To determine if this compound can induce point mutations (base substitutions or frameshifts) in the genome of specific bacterial strains.

-

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli that cannot grow in a medium lacking that specific amino acid (e.g., histidine for Salmonella). A mutagen can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the amino acid and form colonies.[17][18][19]

-

Methodology:

-

Strain Selection: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102. This combination detects both frameshift and base-pair substitution mutagens.

-

Metabolic Activation (S9 Mix): Since some chemicals only become mutagenic after metabolism, the test is run both with and without an exogenous metabolic activation system. This is typically a liver fraction from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254), called the S9 mix.[19]

-

Dose Range Finding: First, a preliminary cytotoxicity test is performed to determine the appropriate concentration range of this compound. The highest concentration should show some toxicity but not kill all the bacteria.

-

Main Experiment (Plate Incorporation Method):

-

Prepare a series of tubes containing molten top agar kept at 45°C.

-

To each tube, add:

-

The bacterial culture of a specific tester strain.

-

The test substance (this compound) at a specific concentration, or a positive/negative control.

-

Either the S9 mix (for metabolic activation) or a buffer (for the non-activated test).

-

-

Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate (lacking the required amino acid).

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control, for at least one tester strain.

-

Conclusion and Recommendations

This compound (CAS 615-62-3) is a compound that must be handled with significant care. The available data and GHS classifications clearly indicate it is acutely toxic via oral, dermal, and inhalation routes, is a skin irritant, and poses a risk of serious eye damage.[1][3] Its lipophilic nature suggests a high potential for absorption through the skin.

The primary mechanism of toxicity is likely related to metabolic bioactivation by CYP450 enzymes in the liver to a reactive quinone methide intermediate, which can lead to cellular damage. This proposed mechanism provides a strong rationale for potential hepatotoxicity with repeated exposure.

Significant data gaps exist for this specific isomer in the areas of genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Researchers and drug development professionals should:

-

Implement Strict Engineering and Personal Protective Controls: Use chemical fume hoods, wear appropriate gloves (e.g., nitrile), safety goggles, and face shields when handling the solid or solutions.[9]

-

Assume Potential for Long-Term Toxicity: In the absence of data, it is prudent to assume that the compound may have genotoxic or reproductive effects, similar to what has been observed for related compounds.

-

Prioritize Further Testing: For any application involving significant human exposure potential, the data gaps identified in this guide should be addressed through standardized OECD guideline studies, beginning with a bacterial reverse mutation (Ames) test.

This guide provides a foundational understanding of the , emphasizing scientific rationale and safe handling practices. It is imperative that this information is used to inform robust risk assessments and guide future research.

References

- 1. This compound | C7H7ClO | CID 14853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound 97 615-62-3 [sigmaaldrich.com]

- 4. ossila.com [ossila.com]

- 5. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. epa.gov [epa.gov]

- 11. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol) - Canada.ca [canada.ca]

- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 18. microbiologyinfo.com [microbiologyinfo.com]

- 19. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

environmental fate and persistence of 3-Chloro-4-methylphenol

An In-Depth Technical Guide to the Environmental Fate and Persistence of 3-Chloro-4-methylphenol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 4-chloro-m-cresol (PCMC), is a chlorinated phenolic compound utilized across various industries as a potent antiseptic, disinfectant, and preservative.[1] Its applications range from formulations in paints, glues, and metalworking fluids to its use as a topical germicide and a component in personal care products and pharmaceuticals.[1][2][3] While its biocidal properties are advantageous for its intended uses, they also necessitate a thorough understanding of its behavior, persistence, and ultimate fate upon release into the environment.

This technical guide provides a comprehensive analysis of the environmental journey of this compound. We will delve into its fundamental physicochemical properties that govern its distribution, explore the abiotic and biotic degradation pathways that determine its persistence, and outline the standardized analytical methodologies required for its detection and quantification in environmental matrices. This document is intended for researchers, environmental scientists, and regulatory professionals seeking a detailed, mechanistically-grounded understanding of this compound's environmental profile.

Section 1: Physicochemical Properties and Predicted Environmental Distribution

The environmental behavior of any chemical is fundamentally dictated by its physicochemical properties. These parameters determine how this compound partitions between air, water, soil, and biota.

Core Physicochemical Data

A summary of the key properties for this compound is presented below. These values are critical inputs for environmental fate modeling and risk assessment.

| Property | Value | Unit | Source |

| Chemical Formula | C₇H₇ClO | - | [4] |

| Molecular Weight | 142.58 | g/mol | [4][5] |

| CAS Number | 59-50-7 | - | [6] |

| Appearance | Pinkish to white crystalline solid | - | [5] |

| Melting Point | 63 - 66 | °C | [5][7] |

| Boiling Point | ~235 - 239 | °C | [1][7] |

| Vapor Pressure | 5.00 x 10⁻² | mm Hg (at 20°C) | [8] |

| Water Solubility | Slight | - | [1] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 3.1 - 3.3 | - | [4][8] |

Environmental Partitioning and Mobility

The properties listed above allow us to predict the compound's distribution.

-

Atmosphere: The moderate vapor pressure indicates that if released to air, this compound will exist primarily as a vapor.[8] Volatilization from water surfaces is considered an important environmental fate process.[8]

-

Water: Its slight solubility in water suggests it will be present in the aqueous phase. Fugacity models predict that upon release to water, the majority of the compound (over 95%) will remain in the water column, with a smaller fraction partitioning to sediment.[9]

-

Soil and Sediment: The Log Kow of ~3.1 suggests a moderate tendency to adsorb to organic matter in soil and suspended solids and sediment in water.[8][9] The measured soil organic carbon-water partitioning coefficient (Koc) for PCMC ranges from 161–508 L/kg, confirming this moderate adsorption potential.[9]

-

Biota: A Log Kow in this range (3.1-3.3) suggests some potential for bioaccumulation. However, national-level bioaccumulation factor (BAF) estimates are low, ranging from 25 to 39 L/kg, indicating a low overall potential for bioaccumulation in aquatic organisms.[8] This is consistent with assessments by Canadian environmental authorities, which concluded that the compound does not meet the criteria for bioaccumulation.[2][10]

Section 2: Abiotic Degradation Pathways

Abiotic processes, which do not involve microorganisms, can contribute significantly to the transformation of this compound in the environment.

Photolysis

Direct degradation by sunlight (photolysis) is a potential pathway. Aqueous solutions of this compound are known to turn yellow upon exposure to light and air, suggesting photochemical transformation.[5] The presence of the phenolic hydroxyl group and the aromatic ring makes the molecule susceptible to attack by photochemically generated reactive species, such as hydroxyl radicals, in sunlit surface waters.

Advanced Oxidation Processes (AOPs)

For waste streams containing this compound, engineered advanced oxidation processes (AOPs) are highly effective for its degradation. These methods rely on the generation of highly reactive hydroxyl radicals (•OH).

-

Fenton's Reaction: This process uses a combination of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals. Studies have shown this to be a potent method for degrading this compound. The degradation is strongly influenced by temperature, with mineralization (conversion to CO₂, H₂O, and HCl) increasing from 36% at 25°C to 85% at 70°C.[11] At elevated temperatures, complete conversion of the organic chlorine to inorganic chloride can be achieved in as little as 3 hours.[11] The primary degradation mechanism is hypothesized to be ipso-substitution, where the hydroxyl radical replaces the chlorine atom on the aromatic ring.[11]

-

Ozonation: Ozone (O₃) can also be used to degrade this compound, often in combination with Fenton's reagent. In laboratory trials on tannery wastewater, ozonation alone achieved over 70% removal within 2-3 hours.[12] The combination with Fenton's reagent can further enhance removal efficiency.[12]

The diagram below illustrates a typical experimental workflow for evaluating the efficacy of AOPs on this compound degradation.

Caption: Workflow for a lab-scale Advanced Oxidation Process experiment.

Section 3: Biodegradation Mechanisms

Biodegradation is a primary mechanism for the removal of this compound from the environment. Despite its antimicrobial properties, many microbial communities, particularly those in environments like activated sludge, can adapt to utilize it as a source of carbon and energy.[13] The compound is not considered to be persistent in the environment.[9]

Putative Metabolic Pathway

While the specific enzymatic pathway for this compound has not been fully elucidated in a single organism, a probable degradation route can be constructed based on pathways reported for structurally similar compounds, such as 4-chloro-2-methylphenol.[13][14] The process is expected to proceed via a modified ortho-cleavage pathway.

-

Initial Oxidation (Hydroxylation): The degradation is initiated by a monooxygenase enzyme, which hydroxylates the aromatic ring to form a substituted catechol, likely 5-chloro-3-methylcatechol . This step is critical as it prepares the stable aromatic ring for cleavage.

-

Ring Cleavage (Dioxygenase Action): A catechol 1,2-dioxygenase enzyme then cleaves the aromatic ring between the two hydroxyl groups (ortho-cleavage). This results in the formation of a linear, chlorinated muconic acid derivative, 4-chloro-2-methyl-cis,cis-muconate .[14]

-

Downstream Metabolism: The muconate intermediate undergoes further enzymatic transformations, including dechlorination and cycloisomerization, eventually funneling the resulting organic acids into central metabolic cycles like the Krebs cycle for complete mineralization.[14]

The following diagram illustrates this proposed biodegradation pathway.

Caption: Proposed biodegradation pathway for this compound.

Section 4: Environmental Persistence and Bioaccumulation Summary

-

Persistence: Modeling and regulatory assessments consistently classify the compound as non-persistent. According to the ecological risk classification of organic substances approach, this compound is expected to degrade and not persist in water, air, sediment, or soil.[10][15] It does not meet the persistence criteria as defined by the Canadian Environmental Protection Act (CEPA) Persistence and Bioaccumulation Regulations.[2][3]

-

Bioaccumulation: As previously noted, the potential for bioaccumulation is low.[8] The compound's moderate Log Kow is offset by its susceptibility to metabolic degradation in organisms, preventing significant biomagnification in food webs.

Section 5: Ecotoxicity Profile

While not persistent, this compound is acutely toxic to aquatic life, a direct consequence of its intended use as a biocide.

| Organism Group | Test | Endpoint | Value (mg/L) | Source |

| Freshwater Fish | 96h LC50 | Mortality | 5.81 - 7.76 | [6] |

| Aquatic Invertebrates (Water Flea) | - | - | - | [6] |

| Freshwater Algae | 72h EC50 | Growth Inhibition | 30.62 | [6] |

The compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6][16] However, environmental risk assessments conducted by regulatory bodies like the Government of Canada, which consider realistic environmental concentrations resulting from current usage patterns, have concluded that this compound is unlikely to be causing broad ecological harm.[2][10] The risk is managed by controlling its release into the environment.